molecular formula C14H14O4S B2706581 Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate CAS No. 866154-74-7

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate

Cat. No.: B2706581
CAS No.: 866154-74-7
M. Wt: 278.32
InChI Key: CSIVWPNTSRRFPY-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate is an organic compound with the molecular formula C14H14O4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound features a methoxybenzyl group attached to the thiophene ring via an oxygen atom, and a methyl ester group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl alcohol with 3-bromo-2-thiophenecarboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity to certain targets, while the thiophene ring can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(4-methoxybenzyl)oxy]-2-thiophenecarboxylate
  • Methyl 3-[(3-ethoxybenzyl)oxy]-2-thiophenecarboxylate
  • Methyl 3-[(3-methoxyphenyl)oxy]-2-thiophenecarboxylate

Uniqueness

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate is unique due to the specific positioning of the methoxy group on the benzyl moiety, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate, with the CAS number 866154-74-7, is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₄H₁₄O₄S
  • Molecular Weight : 278.32 g/mol
  • Structure : The compound features a thiophene ring, a methoxybenzyl ether group, and a carboxylate moiety, which potentially contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate benzyl alcohols under acidic or basic conditions. The detailed synthetic route may vary, but generally follows standard organic synthesis protocols.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cytotoxicity : The compound has shown significant cytotoxic effects against several human cancer cell lines. For example, in vitro tests demonstrated that it induces cell cycle arrest and apoptosis in MCF-7 breast cancer cells and A2780 ovarian carcinoma cells. The IC50 values ranged from 10 to 50 μM depending on the cell line tested .
  • Mechanism of Action : Flow cytometric analysis indicated that the compound causes G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis. Additionally, it has been suggested that the compound inhibits tubulin polymerization, a key process in mitosis .

Case Studies

  • Study on MCF-7 Cells :
    • Objective : Evaluate the cytotoxic effects of this compound.
    • Methodology : MTT assay was used to assess cell viability.
    • Results : The compound exhibited an IC50 value of approximately 25 μM, indicating moderate effectiveness against breast cancer cells. Apoptotic markers were upregulated following treatment.
  • Study on A2780 Cells :
    • Objective : Investigate the effects on cell cycle progression.
    • Methodology : Flow cytometry was employed to analyze cell cycle phases.
    • Results : Treatment with the compound resulted in significant G2/M phase arrest, confirming its role as a mitotic inhibitor.

Data Table

Cell LineIC50 (μM)Mechanism of Action
MCF-725Induces apoptosis; G2/M arrest
A278030Inhibits tubulin polymerization
A2780/RCIS40Cell cycle arrest; apoptosis induction
MCF-7/MX50Moderate cytotoxicity

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)methoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-16-11-5-3-4-10(8-11)9-18-12-6-7-19-13(12)14(15)17-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIVWPNTSRRFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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